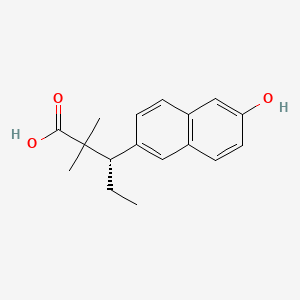

Methallenestrilphenol, (-)-

Description

(-)-Methallenestrilphenol is a chiral organic compound with the exact mass 272.141237 Da . It is one of the enantiomers of Methallenestrilphenol, distinguished by its (-)-configuration. The compound is structurally classified as a benzopyran derivative, sharing a core chromene framework with substituents that include prenyl and carboxylic acid groups .

Properties

CAS No. |

17660-00-3 |

|---|---|

Molecular Formula |

C17H20O3 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

(3S)-3-(6-hydroxynaphthalen-2-yl)-2,2-dimethylpentanoic acid |

InChI |

InChI=1S/C17H20O3/c1-4-15(17(2,3)16(19)20)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,15,18H,4H2,1-3H3,(H,19,20)/t15-/m0/s1 |

InChI Key |

OKLBSPJQRWHBMY-HNNXBMFYSA-N |

SMILES |

CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O |

Isomeric SMILES |

CC[C@@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O |

Other CAS No. |

65118-81-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methallenestrilphenol, (-)- typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.

Industrial Production Methods

In industrial settings, the production of Methallenestrilphenol, (-)- is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Industrial production methods may involve continuous flow reactors, automated systems, and advanced purification techniques to achieve large-scale synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methallenestrilphenol, (-)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

Common reagents used in the chemical reactions of Methallenestrilphenol, (-)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from the chemical reactions of Methallenestrilphenol, (-)- depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that exhibit distinct chemical and physical properties.

Scientific Research Applications

Methallenestrilphenol, (-)- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, including its role as a lead compound for drug development.

Industry: Methallenestrilphenol, (-)- is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Methallenestrilphenol, (-)- involves its interaction with specific molecular targets and pathways The compound may bind to receptors, enzymes, or other biomolecules, leading to changes in their activity and function

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or mass similarities with (-)-Methallenestrilphenol, enabling comparative analysis:

(+)-Methallenestrilphenol

- Exact Mass : 272.141237 Da .

- Relationship: The (+)-enantiomer of Methallenestrilphenol. Enantiomeric pairs often exhibit divergent biological activities due to stereospecific interactions with chiral biomolecules.

- Key Difference : Absolute configuration at the stereogenic center, which may influence receptor binding or metabolic pathways.

(S)-Verimol F

- Exact Mass : Matches 272.141237 Da within a 0.001 Dalton tolerance .

- Structure: A benzopyran derivative with a prenyl group, similar to (-)-Methallenestrilphenol.

- Natural Source : Found in Illicium verum (Chinese star anise) and fruits .

- Functional Contrast: (S)-Verimol F is reported as a flavor or fragrance constituent, whereas (-)-Methallenestrilphenol’s role remains less defined.

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

- Exact Mass : 272.141237 Da .

- Structure: Contains a dimethyl-substituted chromene core with a prenyl group and carboxylic acid, closely resembling (-)-Methallenestrilphenol.

- Natural Source : Isolated from Piper aduncum and Piper hispidum .

- Biological Role : Implicated in plant defense mechanisms, though its pharmacological applications are uncharacterized in the provided evidence.

(-)-Furocaulerpin

- Exact Mass : 272.141237 Da (approximate match) .

- Structure: A furan-containing diterpenoid, distinct from the chromene backbone of (-)-Methallenestrilphenol.

- Functional Difference: Furocaulerpins are typically associated with marine algae and exhibit cytotoxic properties, diverging from the terrestrial plant origins of (-)-Methallenestrilphenol .

Data Table: Comparative Overview

| Compound | Exact Mass (Da) | Core Structure | Natural Source | Notable Features |

|---|---|---|---|---|

| (-)-Methallenestrilphenol | 272.141237 | Benzopyran | Undefined (possibly synthetic) | Chiral center, prenyl group |

| (+)-Methallenestrilphenol | 272.141237 | Benzopyran | Undefined | Enantiomer of (-)-form |

| (S)-Verimol F | ~272.141237 | Benzopyran | Illicium verum, fruits | Flavor/fragrance constituent |

| 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid | 272.141237 | Chromene | Piper species | Plant defense metabolite |

| (-)-Furocaulerpin | ~272.141237 | Furan diterpenoid | Marine algae | Cytotoxic activity |

Research Findings and Implications

- Mass Spectrometry Challenges : The exact mass overlap among these compounds complicates metabolite identification, necessitating advanced techniques like tandem MS/MS or nuclear magnetic resonance (NMR) for resolution .

- Stereochemical Impact: The (-)- vs. (+)-enantiomerism in Methallenestrilphenol underscores the need for enantioselective synthesis and analysis to elucidate pharmacological profiles.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.